4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H5Cl3N2O and its molecular weight is 275.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities:
- Anticonvulsant and Muscle Relaxant Activities: Compounds derived from 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one have shown promising anticonvulsant activity in various models, as well as significant muscle relaxant activity (Sharma, Verma, Sharma, & Prajapati, 2013).
- Antimicrobial and Antifungal Activities: Certain derivatives have demonstrated antimicrobial and antifungal properties, indicating potential applications in combating infections and drug-resistant strains (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
- Anti-Inflammatory Effect via Inhibition of Phospholipase A2: Some analogues have been found to inhibit phospholipase A2, suggesting their use as anti-inflammatory agents (Lokeshwari et al., 2017).
Chemical Synthesis and Applications:
- Synthesis of Dihydropyridazinones and Phthalazines: Efficient synthetic routes for creating 2,3-dihydropyridazin-3-ones and as-triazino[3,4-a]phthalazines have been established, providing access to these compounds for further research and application (El‐Ashry, Amer, Labib, Abdel Rahman, & El-Massry, 1987).
- Base Oil Improvement: Pyridazinone derivatives have been used to improve the properties of base oil, showing effectiveness as antioxidants and corrosion inhibitors (Nessim, 2017).
Structural Analysis and Potential Applications:
- Crystal Studies and Docking Studies: The solvent-free synthesis of various dihydropyridazin-3(2H)-one derivatives has been accomplished, with crystal and docking studies providing insights into their structure and potential biological activities (Sowmya et al., 2013).
- Antioxidant Properties: Novel dihydropyridine analogs, including derivatives of this compound, have been synthesized and evaluated for their antioxidant potential, suggesting their use in treating oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).
Mechanism of Action
and a molecular weight of 317.555 g/mol .
- It’s important to note that indole derivatives, such as this compound, have diverse biological activities. They interact with various receptors and pathways .
Target of Action
Result of Action
Properties
IUPAC Name |
4,5-dichloro-2-(4-chlorophenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-10(16)9(13)8(12)5-14-15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMHMDFFLRTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230126 | |
Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-11-2 | |
Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33098-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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